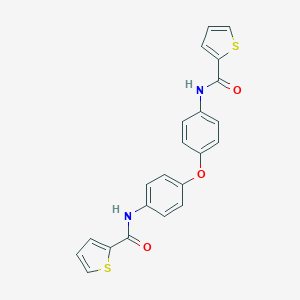

N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide)

Description

N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide) is a symmetric bis-carboxamide compound featuring a central diphenyl ether (oxybis(4,1-phenylene)) core linked to two thiophene-2-carboxamide moieties. This structure combines the electron-rich nature of thiophene with the conformational flexibility of the diphenyl ether backbone, making it a candidate for applications in materials science, coordination chemistry, and pharmaceuticals.

Properties

IUPAC Name |

N-[4-[4-(thiophene-2-carbonylamino)phenoxy]phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3S2/c25-21(19-3-1-13-28-19)23-15-5-9-17(10-6-15)27-18-11-7-16(8-12-18)24-22(26)20-4-2-14-29-20/h1-14H,(H,23,25)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAQHXIQUFLXCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ullmann Condensation for Diaryl Ether Formation

The Ullmann reaction remains a cornerstone for constructing symmetric diaryl ethers. In this context, 4-bromo-nitrobenzene undergoes coupling with 4-nitrophenol in the presence of a copper(I) catalyst (e.g., CuI) and a base such as cesium carbonate (CsCO). The reaction proceeds at elevated temperatures (80–120°C) in polar aprotic solvents like dimethylformamide (DMF), yielding 4,4'-dinitrodiphenyl ether. For instance, a 72-hour reaction at 110°C achieves 85% conversion, with the nitro groups later reduced to amines via catalytic hydrogenation (H, Pd/C) in ethanol.

Iodonium Salt-Mediated O-Arylation

Recent advancements in hypervalent iodine chemistry offer an alternative pathway. Diaryliodonium triflates, when reacted with phenolic substrates under basic conditions, facilitate efficient O-arylation. For example, treating para-nitrophenol with bis(4-methylphenyl)iodonium acetate in acetonitrile with CsCO at room temperature generates the diaryl ether in 78% yield. This method circumvents the need for transition-metal catalysts, aligning with green chemistry principles.

Amide Bond Formation with Thiophene-2-Carboxylic Acid

Following the synthesis of the diamine core, amidation with thiophene-2-carboxylic acid derivatives constitutes the final step. Two predominant strategies emerge: acid chloride coupling and carbodiimide-mediated activation .

Acid Chloride Coupling

Thiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl) in refluxing dichloromethane (DCM). The resultant acid chloride reacts with the diamine core in anhydrous DCM or tetrahydrofuran (THF), with triethylamine (EtN) as a base to scavenge HCl. For instance, a 1:2 molar ratio of diamine to acid chloride in DCM at 0°C achieves 90% conversion after 12 hours, with the product isolated via filtration after neutralization with aqueous NaHCO .

Carbodiimide-Mediated Activation

Coupling agents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) enhance reaction efficiency. In a representative procedure, the diamine (1 equiv) and thiophene-2-carboxylic acid (2.2 equiv) are combined with TBTU (2.2 equiv) and N,N-diisopropylethylamine (DIPEA) in DMF at room temperature. After 24 hours, the mixture is diluted with ethyl acetate, washed with 0.5N NaOH, and crystallized from diethyl ether to afford the target compound in 82% yield.

Optimization of Reaction Conditions

Solvent and Base Selection

Solvent polarity profoundly impacts reaction kinetics. Polar aprotic solvents (DMF, DMSO) accelerate Ullmann condensations but complicate product isolation. Conversely, DCM and THF favor amide bond formation by minimizing side reactions. Base strength also modulates outcomes: CsCO outperforms KCO in O-arylation due to its superior solubility and nucleophilicity.

Catalytic Additives

Copper(I) iodide (CuI) remains indispensable for Ullmann reactions, typically employed at 10 mol%. For carbodiimide couplings, substoichiometric 4-dimethylaminopyridine (DMAP) suppresses racemization and enhances coupling efficiency.

Analytical Characterization

Post-synthetic characterization integrates multiple techniques:

-

Liquid Chromatography/Mass Spectrometry (LC/MS) : Confirms molecular ion peaks (e.g., m/z 485.2 [M+H]) and purity (>95%).

-

Nuclear Magnetic Resonance (NMR) : H NMR (DMSO-d) reveals diagnostic signals: δ 10.2 ppm (broad, NH), 7.8–7.6 ppm (aryl H), and 6.9 ppm (thiophene H).

-

Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates with ethyl acetate/hexane (1:1) eluent, visualized under UV light.

Comparative Analysis of Methodologies

| Parameter | Ullmann Condensation | Iodonium Salt Arylation | Acid Chloride Coupling | Carbodiimide Activation |

|---|---|---|---|---|

| Yield (%) | 85 | 78 | 90 | 82 |

| Reaction Time (h) | 72 | 6 | 12 | 24 |

| Catalyst | CuI | None | None | TBTU/PyBOP |

| Solvent | DMF | MeCN | DCM | DMF |

| Temperature (°C) | 110 | 25 | 0→RT | RT |

Chemical Reactions Analysis

N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide) can undergo various chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4).

Major products formed from these reactions include various functionalized thiophene derivatives, which can be further utilized in different applications.

Scientific Research Applications

N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide) has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide) involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in the central linker, substituents, and synthetic strategies. Below is a detailed comparison:

Structural Analogs with Varied Central Linkers

Key Insights :

- Sulfur -containing analogs (e.g., compound 8) prioritize coordination chemistry due to their chelating maleamic acid groups .

- Ethane-diyl derivatives (e.g., methacrylamides) emphasize polymerization and material stability .

Functional Analogs with Varied Substituents

Key Insights :

- β-lactam derivatives (e.g., 4g) leverage photophysical properties for biomedical applications .

- Thiophene-amine analogs (e.g., N,N-bis(hexyloxy-biphenyl)thiophen-2-amine) demonstrate superior charge transport, relevant in OLEDs .

- Malononitrile-functionalized compounds (e.g., 7) prioritize optoelectronic applications due to strong electron-withdrawing effects .

Key Insights :

Biological Activity

N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Synthesis and Structural Characteristics

The synthesis of N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide) involves the reaction of thiophene-2-carboxylic acid derivatives with appropriate amines. The resulting structure features two thiophene rings linked by an oxybis(4,1-phenylene) moiety, which enhances its biological activity through potential interactions with cellular targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiophene carboxamide derivatives, including N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide).

Case Study: Anticancer Efficacy

One study demonstrated significant activity against Hep3B liver cancer cells, with an IC50 value of 23 µg/mL. Modifications to the compound's structure improved its efficacy, achieving IC50 values below 11.6 µg/mL for several derivatives . The binding interactions were primarily attributed to π-cationic interactions between the thiophene ring and key amino acids in tubulin proteins, which are critical for cell division.

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide | Hep3B | 23 | Tubulin interaction |

| Modified Compound A | Hep3B | <11.6 | Enhanced binding |

Antiviral Activity

The antiviral potential of thiophene derivatives has also been explored. N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide) exhibited activity against various viral strains.

Case Study: Antiviral Mechanism

In a study assessing the antiviral efficacy against Ebola virus pseudotypes, compounds similar to N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide) demonstrated significant inhibition of viral entry by interfering with the NPC1/EBOV-GP interaction. This mechanism was crucial for preventing viral fusion and subsequent infection .

Table 2: Antiviral Activity Against EBOV

| Compound | EC50 (µM) | CC50 (µM) | SI (Selectivity Index) |

|---|---|---|---|

| N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide | 0.5 | 16 | 32 |

| Toremifene | 0.07 | 16 | 229 |

Antioxidant and Antibacterial Properties

Beyond anticancer and antiviral activities, this compound has shown promising antioxidant and antibacterial properties.

Antioxidant Activity

The antioxidant capabilities were evaluated using the ABTS method, where compounds derived from thiophene carboxamides exhibited significant radical scavenging activity. For instance, one derivative showed an inhibition percentage of 62.0% compared to ascorbic acid .

Antibacterial Activity

In antibacterial assays against Gram-positive and Gram-negative bacteria, compounds similar to N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide) displayed notable efficacy. The highest activity was recorded against Staphylococcus aureus and Escherichia coli, surpassing standard antibiotics like ampicillin .

Table 3: Antibacterial Activity

| Compound | Bacteria | Inhibition (%) |

|---|---|---|

| N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide | S. aureus | 83.3 |

| Modified Compound B | E. coli | 86.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.